molecular formula C6H13F2NO B6311706 1,1-Bis(fluoromethyl)-2-oxopentylamine CAS No. 1858250-52-8

1,1-Bis(fluoromethyl)-2-oxopentylamine

Cat. No.: B6311706
CAS No.: 1858250-52-8
M. Wt: 153.17 g/mol
InChI Key: ZVRLZOMZUHWTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis(fluoromethyl)-2-oxopentylamine is an organic compound characterized by the presence of fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable precursor with a fluorinating agent such as bromine trifluoride (BrF3) or other fluorinating reagents . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1,1-Bis(fluoromethyl)-2-oxopentylamine may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(fluoromethyl)-2-oxopentylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,1-Bis(fluoromethyl)-2-oxopentylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorine-containing moieties for enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(fluoromethyl)-2-oxopentylamine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Bis(fluoromethyl)-2-oxopentylamine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. These properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-(1,3-difluoropropan-2-yloxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2NO/c7-4-6(5-8)10-3-1-2-9/h6H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRLZOMZUHWTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COC(CF)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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